7-Deaza-A cep

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Deaza-A cep, also known as 8-Aza-7-deaza-A CEP, is a vital compound used in the biomedical industry . With its unique chemical properties, it plays a crucial role in the synthesis of drugs targeting various diseases . This product is extensively utilized in the research and development of pharmaceuticals aimed at treating cancer, viral infections, and neurological disorders .

Synthesis Analysis

The synthesis of 7-Deaza-A cep involves complex processes. For instance, in one study, out of nine different 7-deaza-adenosine diarylethenes, a high-performance photoswitch was identified, suitable for the synthesis of photochromic DNA . By using solid phase synthesis, a photoresponsive T7 promotor was generated which allowed reversibly modulating the rate of enzymatic RNA synthesis in vitro .Molecular Structure Analysis

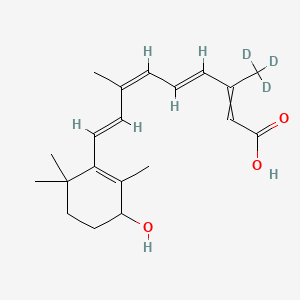

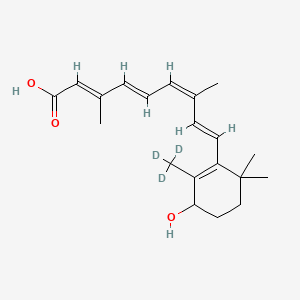

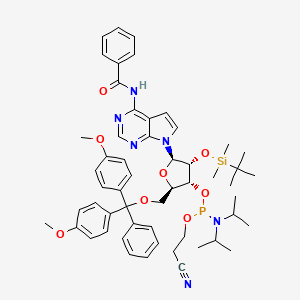

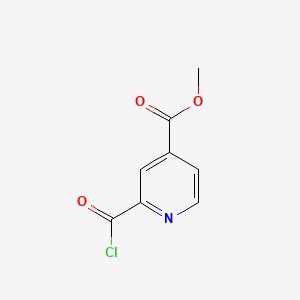

The molecular formula of 7-Deaza-A cep is C53H66N7O8PSi and its molecular weight is 988.19 . It is also known as N6-Benzoyl-7-deaza-3’-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine .Chemical Reactions Analysis

7-Deaza-A cep is involved in various chemical reactions. For example, it has been used in PCR amplification of the human p16 INK4A promoter and sequencing of HUMARA exon 1 PCR products . The addition of 7-deaza-2`-deoxyguanosine significantly improves the results, particularly when small amounts of poor quality DNA are available as starting material .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Deaza-A cep include a molecular weight of 856.94 and a molecular formula of C48H53N6O7P . It is not classified as a hazardous substance or mixture .Mechanism of Action

Future Directions

The future directions of 7-Deaza-A cep research could involve further exploration of its potential uses in the biomedical industry, particularly in the development of new drugs for treating various diseases. Additionally, more research could be conducted to further understand its mechanism of action and its potential effects on DNA modification .

properties

IUPAC Name |

N-[7-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H67N6O8PSi/c1-37(2)60(38(3)4)69(65-34-18-32-55)67-47-46(35-64-54(40-21-16-13-17-22-40,41-23-27-43(62-8)28-24-41)42-25-29-44(63-9)30-26-42)66-52(48(47)68-70(10,11)53(5,6)7)59-33-31-45-49(56-36-57-50(45)59)58-51(61)39-19-14-12-15-20-39/h12-17,19-31,33,36-38,46-48,52H,18,34-35H2,1-11H3,(H,56,57,58,61)/t46-,47-,48-,52-,69?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWOVNLLXDFHQS-QUWBCMLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H67N6O8PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Deaza-A cep | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)